molecular formula C6H7BrN2O2S B3039676 3-Amino-2-bromobenzenesulfonamide CAS No. 1261671-44-6

3-Amino-2-bromobenzenesulfonamide

Cat. No.: B3039676
CAS No.: 1261671-44-6
M. Wt: 251.1 g/mol
InChI Key: PMWYAISLGVKWNX-UHFFFAOYSA-N
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Description

3-Amino-2-bromobenzenesulfonamide is a chemical compound with diverse applications in scientific research. It is characterized by the presence of an amino group, a bromine atom, and a sulfonamide group attached to a benzene ring. This compound is valuable for its unique properties, making it useful in various fields such as drug synthesis, catalysis, and material science advancements.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-bromobenzenesulfonamide typically involves the bromination of 2-aminobenzenesulfonamide. One common method includes the use of bromine in the presence of a suitable solvent under controlled conditions. The reaction is carried out at a specific temperature to ensure the selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize advanced techniques such as continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-bromobenzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using suitable reagents.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

3-Amino-2-bromobenzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes like carbonic anhydrase IX.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Amino-2-bromobenzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing its normal reactions. This inhibition can lead to various physiological effects, such as the reduction of tumor growth in cancer research .

Comparison with Similar Compounds

Similar Compounds

    3-Bromobenzenesulfonamide: Lacks the amino group, making it less versatile in certain reactions.

    2-Amino-3-bromobenzenesulfonamide: Similar structure but different substitution pattern, leading to distinct reactivity and applications.

    3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Contains a fluorine atom, which can alter its chemical properties and biological activity.

Uniqueness

3-Amino-2-bromobenzenesulfonamide is unique due to the presence of both an amino group and a bromine atom on the benzene ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-amino-2-bromobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2S/c7-6-4(8)2-1-3-5(6)12(9,10)11/h1-3H,8H2,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWYAISLGVKWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)N)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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